H-Glu-OtBu.HCl H-Glu-OtBu.HCl
Brand Name: Vulcanchem
CAS No.: 144313-55-3
VCID: VC0555467
InChI: InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1
SMILES: CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.7

H-Glu-OtBu.HCl

CAS No.: 144313-55-3

Cat. No.: VC0555467

Molecular Formula: C9H18ClNO4

Molecular Weight: 239.7

* For research use only. Not for human or veterinary use.

H-Glu-OtBu.HCl - 144313-55-3

Specification

CAS No. 144313-55-3
Molecular Formula C9H18ClNO4
Molecular Weight 239.7
IUPAC Name (4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1
Standard InChI Key RKBSTOCWFXYRNS-RGMNGODLSA-N
SMILES CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl

Introduction

Chemical Identity and Nomenclature

H-Glu-OtBu.HCl represents a family of glutamic acid derivatives with tert-butyl ester protection. This terminology encompasses several specific compounds depending on which carboxylic acid group contains the tert-butyl protection. The most common variants include:

Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
H-Glu(OtBu)-OtBu.HCl (Di-tert-butyl L-glutamate HCl)32677-01-3C₁₃H₂₆ClNO₄295.80
H-Glu(OtBu)-NH₂.HCl (tert-butyl (4S)-4-amino-4-carbamoylbutanoate HCl)108607-02-9C₉H₁₉ClN₂O₃238.71
H-Glu(OBzl)-OtBu.HCl (γ-benzyl α-tert-butyl L-glutamate HCl)105590-97-4C₁₆H₂₄ClNO₄329.82
H-Glu(OMe)-OtBu.HCl34582-33-7C₁₀H₂₀ClNO₄253.7

These compounds are distinguished by their protection pattern, with the most common being the di-tert-butyl ester (H-Glu(OtBu)-OtBu.HCl), where both carboxylic acid groups are protected with tert-butyl groups .

IUPAC Nomenclature

The formal IUPAC names for these compounds reflect their structural features:

  • H-Glu(OtBu)-OtBu.HCl: Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride

  • H-Glu(OtBu)-NH₂.HCl: tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride

The "H-" prefix indicates the free amino group, while ".HCl" denotes the hydrochloride salt form .

Physical and Chemical Properties

These glutamic acid derivatives exhibit distinctive physical and chemical characteristics that influence their applications in synthesis and research.

Physical Properties

PropertyH-Glu(OtBu)-OtBu.HClH-Glu(OtBu)-NH₂.HCl
Physical StateWhite to light yellow powder/crystalSolid
Melting Point118.0-122.0°CNot available
Specific Rotation+22.0 to +26.0° (c=1, ethanol)Not available
SolubilitySoluble in ethanol, dichloromethaneSoluble in water, DMSO
AppearanceWhite to light yellow powder to crystalWhite solid

The physical state is typically a white to light yellow crystalline powder, with melting points ranging from 118-122°C for H-Glu(OtBu)-OtBu.HCl .

Chemical Properties

These compounds contain several reactive functional groups:

  • A free amino group (-NH₂) at the α-carbon

  • Protected carboxyl group(s) with tert-butyl ester(s)

  • Hydrochloride salt form enhancing water solubility

The tert-butyl ester groups are acid-labile, cleaving under acidic conditions (typically trifluoroacetic acid) to regenerate the free carboxylic acid groups . This orthogonal protection strategy allows selective deprotection without affecting other functional groups in complex molecules.

Synthesis Methods

Several synthetic routes exist for preparing these glutamic acid derivatives, with the specific approach depending on the desired product.

Desalting Process

For applications requiring the free base form, a desalting process can be employed:

  • Dissolution in sodium hydrogen carbonate aqueous solution

  • Extraction with ethyl acetate

  • Washing with sodium chloride solution

  • Drying with calcium sulfate

  • Evaporation of solvent

This process converts the hydrochloride salt to the free base form, as evidenced by near-infrared spectral changes showing bands at 4950 and 4735 cm⁻¹ corresponding to the free amino group .

Applications and Uses

Glutamic acid tert-butyl ester hydrochloride derivatives serve multiple purposes in chemical and pharmaceutical research.

Peptide Synthesis

These compounds function as key building blocks in peptide synthesis, where the protected carboxyl groups allow selective formation of peptide bonds. The hydrochloride salt form enhances solubility in aqueous and polar organic solvents, facilitating reaction conditions .

Pharmaceutical Research

Several applications in pharmaceutical development include:

  • Substance P antagonist synthesis: H-Glu(OtBu)-OtBu.HCl serves as a starting material for synthesizing potent antagonists of substance P, a neuropeptide involved in pain transmission .

Research Applications

These compounds have been utilized in developing:

  • Unimolecular micelles based on dendritic poly(γ-L-benzyl glutamate) cores

  • Synthesis of bioactive peptides with modified glutaminyl and methioninyl residues

  • Development of substance P antagonists without using D-amino acids

CompoundStorage TemperatureSpecial Conditions
H-Glu(OtBu)-OtBu.HCl-20°C (Frozen)Under inert gas
H-Glu(OtBu)-NH₂.HCl2-8°CStandard conditions

Most glutamic acid tert-butyl ester derivatives should be stored frozen at -20°C under inert gas atmosphere due to their sensitivity to air, moisture, and heat .

SupplierCatalog NumberPackage SizePrice Range (as of 2025)
TCID60265g$61.00
TCID602625g$213.00
Aladdin ScientificH183880-250mg250mg$20.90
Aladdin ScientificH183880-25g25g$719.90
AapptecAHE1185g$55.00

These compounds are available in various package sizes, from 250 mg to 100 g, with prices ranging accordingly .

Quality Control Specifications

Standard quality control methods include:

  • Purity determination by HPLC or precipitation titration (minimum 98.0%)

  • Melting point verification (118.0-122.0°C for H-Glu(OtBu)-OtBu.HCl)

  • Specific rotation measurement (+22.0 to +26.0° for H-Glu(OtBu)-OtBu.HCl)

  • NMR confirmation of structure

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